Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester

Description

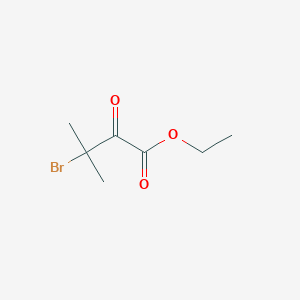

Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester is a brominated β-keto ester with the molecular formula C₈H₁₁BrO₃. Its structure features a bromine atom and a methyl group at the 3-position of the butanoic acid backbone, a ketone group at the 2-position, and an ethyl ester functional group. This compound is structurally distinct due to the electron-withdrawing bromine substituent, which enhances electrophilicity at the α-carbon, and the methyl group, which introduces steric hindrance.

Properties

CAS No. |

118355-29-6 |

|---|---|

Molecular Formula |

C7H11BrO3 |

Molecular Weight |

223.06 g/mol |

IUPAC Name |

ethyl 3-bromo-3-methyl-2-oxobutanoate |

InChI |

InChI=1S/C7H11BrO3/c1-4-11-6(10)5(9)7(2,3)8/h4H2,1-3H3 |

InChI Key |

HLQOAIAGMAZLCB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C(C)(C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester typically involves the esterification of 3-bromo-3-methyl-2-oxobutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Ester hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong acid or base

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like tetrahydrofuran (THF) or ethanol.

Ester hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used in aqueous solutions

Major Products Formed

Nucleophilic substitution: Products include substituted butanoic acid derivatives.

Reduction: Products include 3-bromo-3-methyl-2-hydroxybutanoic acid ethyl ester.

Ester hydrolysis: Products include 3-bromo-3-methyl-2-oxobutanoic acid and ethanol

Scientific Research Applications

Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential use in drug development and as a building block for bioactive molecules.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction reactions, the oxo group is reduced to a hydroxyl group through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

A. Halogen-Substituted Analogs

- Ethyl 2-Fluoro-2-Methyl-3-Oxobutanoate (C₇H₁₁FO₃): Replacing bromine with fluorine reduces steric bulk and increases electronegativity. Fluorine’s strong inductive effect stabilizes the α-carbon but reduces leaving group ability compared to bromine. This analog is less reactive in nucleophilic substitutions but more thermally stable .

- Ethyl 2-(Ethoxymethylene)-3-Oxobutanoate (C₉H₁₄O₅): The ethoxymethylene group introduces conjugation with the ketone, enabling keto-enol tautomerism. This enhances acidity (pKa ~9–11) and reactivity in Michael additions, unlike the brominated target compound, which favors alkylation or elimination .

B. Methyl-Substituted Analogs

- Butanoic Acid, 2-Methyl-, Ethyl Ester (C₇H₁₄O₂): Lacking bromine and the ketone group, this compound is a simple ester with a fruity aroma. It is widely used in flavor industries (e.g., apple, pineapple) due to its low odor threshold (~0.1 ppm) .

- Butanoic Acid, 3-Methyl-, Ethyl Ester (C₇H₁₄O₂): The 3-methyl group enhances sweetness perception in foods, as shown in GC-O studies. However, the absence of a ketone or halogen limits its utility in synthesis .

Functional Group Variations

A. β-Keto Esters

- Ethyl Diacetoacetate (C₈H₁₂O₅):

Features two acetyl groups, enabling complex tautomerism and chelation with metals. This compound is pivotal in synthesizing heterocycles (e.g., pyrazoles), whereas the brominated target compound’s reactivity is dominated by halogen-mediated pathways . - Butanoic Acid, 3-Oxo-, Ethyl Ester (C₆H₁₀O₃): The simplest β-keto ester in this class, it undergoes Claisen condensations readily. The target compound’s bromine and methyl groups slow such reactions but favor alkylation .

B. Aroma and Sensory Profiles

The target compound’s bromine likely imparts a harsh aroma, rendering it unsuitable for flavor applications compared to its methylated analogs.

Physicochemical Properties

The brominated compound’s higher molecular weight and lower volatility reflect its synthetic niche.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.